3-(Difluoromethyl)benzene-1-carbothioamide
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Overview
Description
3-(Difluoromethyl)benzene-1-carbothioamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)benzene-1-carbothioamide typically involves the introduction of a difluoromethyl group to a benzene ring followed by the addition of a carbothioamide group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group to the benzene ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-(Difluoromethyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The carbothioamide group may also play a role in binding to specific targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)benzene-1-carbothioamide include:
Uniqueness
This compound is unique due to the specific positioning of the difluoromethyl and carbothioamide groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F2NS |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(difluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H7F2NS/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
QUSSZUGVZDAWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C(F)F |
Origin of Product |
United States |
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